molecular formula C15H13BrF3NO3S2 B2770716 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine CAS No. 1351633-84-5

4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine

Cat. No.: B2770716
CAS No.: 1351633-84-5
M. Wt: 456.29
InChI Key: BTXHZRWYNDNJMI-UHFFFAOYSA-N
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Description

4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a complex organic compound that features a morpholine ring substituted with a bromothiophene sulfonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine typically involves multiple steps, starting with the preparation of the bromothiophene and trifluoromethylphenyl intermediates. The key steps include:

    Bromination of Thiophene: Thiophene is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) to yield 5-bromothiophene.

    Sulfonylation: The 5-bromothiophene is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form the 5-bromothiophen-2-yl sulfonyl chloride.

    Formation of the Morpholine Derivative: The sulfonyl chloride is reacted with 2-(4-(trifluoromethyl)phenyl)morpholine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminothiophene derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, while the morpholine ring can improve solubility and target specificity.

Industry

In industry, the compound is explored for its applications in organic electronics, such as organic solar cells and light-emitting diodes (LEDs). Its ability to participate in various chemical reactions makes it a versatile component in the development of new materials with desirable electronic properties.

Mechanism of Action

The mechanism of action of 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, while the morpholine ring can enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
  • 4-((5-Methylthiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
  • 4-((5-Fluorothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine

Uniqueness

Compared to similar compounds, 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is unique due to the presence of the bromine atom, which can participate in specific substitution and coupling reactions

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3NO3S2/c16-13-5-6-14(24-13)25(21,22)20-7-8-23-12(9-20)10-1-3-11(4-2-10)15(17,18)19/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXHZRWYNDNJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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